Cas no 2248407-86-3 (1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate)

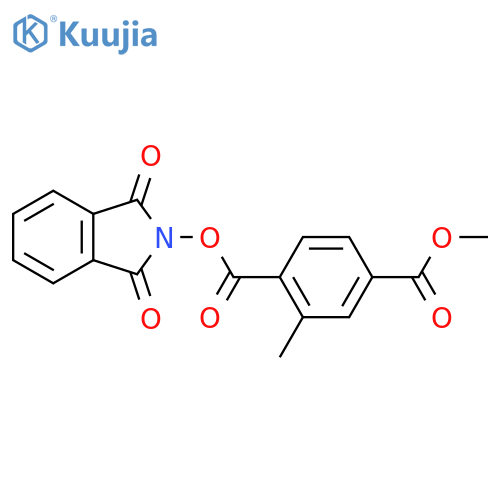

2248407-86-3 structure

商品名:1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6518458

- 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate

- 2248407-86-3

-

- インチ: 1S/C18H13NO6/c1-10-9-11(17(22)24-2)7-8-12(10)18(23)25-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-9H,1-2H3

- InChIKey: ZUXVTUDVFVSGOH-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC(C(=O)OC)=CC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 339.07428713g/mol

- どういたいしつりょう: 339.07428713g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 564

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 90Ų

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6518458-1.0g |

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate |

2248407-86-3 | 1g |

$0.0 | 2023-05-31 |

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

2248407-86-3 (1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 506-17-2(cis-Vaccenic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量